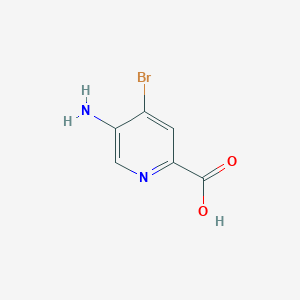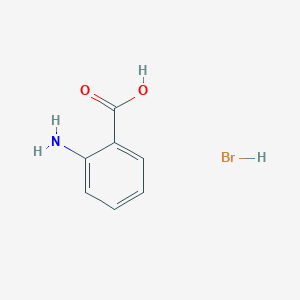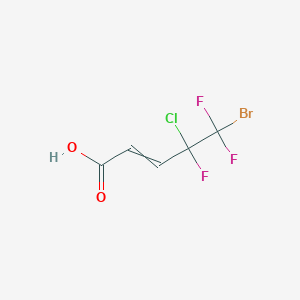
2-(Benzylamino)-4-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzylamino group and a chlorine atom attached to the benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-4-chlorobenzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylamino)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while substitution can produce various substituted benzoic acids.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-4-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-4-chlorobenzoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins, affecting their function. The chlorine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)-4-chlorobenzoic acid
- 2-(Benzylamino)-4-fluorobenzoic acid
- 2-(Benzylamino)-4-bromobenzoic acid
Uniqueness
2-(Benzylamino)-4-chlorobenzoic acid is unique due to the presence of both the benzylamino group and the chlorine atom, which confer specific chemical and biological properties
Propiedades
Número CAS |
1026-33-1 |
|---|---|
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
2-(benzylamino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c15-11-6-7-12(14(17)18)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18) |
Clave InChI |
JHRXFPUUMCFNLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)


![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)

![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B14081619.png)

![1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, 4,10-bis[2,3-dihydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14081625.png)
![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)


